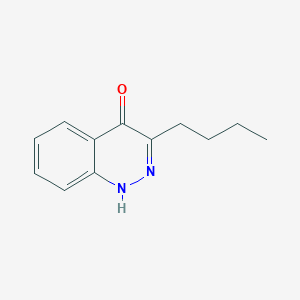

3-Butyl-4-hydroxy cinnoline

Description

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3-butyl-1H-cinnolin-4-one |

InChI |

InChI=1S/C12H14N2O/c1-2-3-7-11-12(15)9-6-4-5-8-10(9)13-14-11/h4-6,8H,2-3,7H2,1H3,(H,13,15) |

InChI Key |

UOTGPIHFUAHIEG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NNC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Cinnoline derivatives are often compared to quinoline-based drugs due to their isosteric relationship. Below is a detailed comparison of 3-butyl-4-hydroxy cinnoline with structurally or functionally related compounds:

Key Insights

Hydroxy Group Position: The 4-hydroxy group is critical for hydrogen bonding with biological targets, a feature shared with cinoxacin and other cinnoline-based antimicrobials .

Biological Activity: Cinnoline derivatives generally exhibit broader target diversity (e.g., phosphodiesterases, topoisomerases) compared to quinolones, which primarily target DNA gyrase .

Pharmacokinetics :

- The butyl group may extend half-life compared to smaller substituents (e.g., methyl) but could increase CYP450-mediated metabolism risks .

Preparation Methods

Diazotization-Cyclization

The formation of this compound via diazotization likely follows a diazonium salt intermediate , which undergoes intramolecular cyclization to form the cinnoline ring. The hydroxyl group arises from hydrolysis post-cyclization. This pathway’s efficiency hinges on:

-

pH control : Strongly acidic conditions stabilize the diazonium ion.

-

Temperature : Low temperatures prevent premature decomposition.

Post-Functionalization Challenges

Introducing the 3-butyl group after cinnoline ring formation risks regiochemical complications . Electrophilic substitution at position 3 is less favored due to the electron-withdrawing nature of the hydroxyl group at position 4. Pre-installing the butyl moiety (e.g., via Ullmann coupling) on the precursor aromatic ring may improve efficiency.

Q & A

Q. What ethical and statistical frameworks apply to pharmacological studies involving cinnoline derivatives?

- Methodological Answer : Follow institutional guidelines for in vivo studies, including ethical approval (e.g., IACUC) and randomized control trials. For cytotoxicity assays, use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across cell lines. Report effect sizes and confidence intervals to avoid Type I/II errors .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.